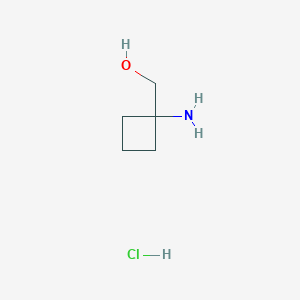

(1-Aminocyclobutyl)methanol hydrochloride

Description

(1-Aminocyclobutyl)methanol hydrochloride (CAS: 1392213-15-8) is a cyclobutane-derived amine alcohol hydrochloride with the molecular formula C₅H₁₂ClNO and a molecular weight of 137.61 g/mol . It is widely utilized as a building block in pharmaceutical research, particularly in the synthesis of cannabinoid receptor modulators and other bioactive intermediates . The compound is commercially available in quantities ranging from 100 mg to 25 g, with prices starting at $8.00 (100 mg) and reaching $248.00 (25 g) . Its structural features include a strained cyclobutane ring, a primary amine group, and a hydroxymethyl substituent, which confer unique reactivity and physicochemical properties.

Propriétés

IUPAC Name |

(1-aminocyclobutyl)methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c6-5(4-7)2-1-3-5;/h7H,1-4,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFIIGGAWBLFLJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1392213-15-8 | |

| Record name | (1-aminocyclobutyl)methanol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (1-Aminocyclobutyl)methanol hydrochloride typically involves the reaction of cyclobutanone with ammonia to form (1-aminocyclobutyl)methanol, which is then treated with hydrochloric acid to obtain the hydrochloride salt. The reaction conditions often include:

Cyclobutanone: as the starting material.

Ammonia: as the reagent for introducing the amino group.

Hydrochloric acid: to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include:

Continuous flow reactors: for efficient mixing and reaction control.

Purification steps: such as recrystallization or chromatography to ensure high purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

(1-Aminocyclobutyl)methanol hydrochloride can undergo various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

Reducing agents: Such as lithium aluminum hydride for reduction reactions.

Substituting agents: Such as alkyl halides or acyl chlorides for substitution reactions.

Major Products Formed

Oxidation products: Aldehydes or carboxylic acids.

Reduction products: Various reduced derivatives.

Substitution products: Substituted (1-aminocyclobutyl)methanol derivatives.

Applications De Recherche Scientifique

Drug Development

(1-Aminocyclobutyl)methanol hydrochloride is investigated for its role in developing new pharmaceuticals. Its structural characteristics allow it to serve as a building block for synthesizing various biologically active compounds. For example, modifications of the cyclobutyl structure have been linked to enhancing the pharmacokinetic properties of drugs targeting specific receptors .

TRPV1 Antagonists

Research has highlighted the importance of methyl-containing compounds in drug efficacy. The compound's structural analogs have been explored for their ability to act as TRPV1 antagonists, which are relevant in treating inflammatory pain . These compounds exhibit improved efficacy and bioavailability due to their unique chemical properties.

Metabolic Engineering

This compound can be utilized in metabolic engineering, particularly within microbial systems like Methylobacterium extorquens. This organism can assimilate methanol and other substrates, making it a model for studying one-carbon metabolism. The compound may serve as a substrate or intermediate in engineered pathways aimed at producing value-added chemicals such as 1-butanol from methanol .

Table 1: Potential Biotechnological Pathways Involving this compound

| Pathway | Microorganism | Product | Reference |

|---|---|---|---|

| Ethylmalonyl-CoA Pathway | Methylobacterium extorquens | 1-Butanol | |

| Amino Acid Biosynthesis | Various Methylotrophs | Amino Acids |

Case Study 1: Metabolic Flux Analysis

A study on Methylobacterium extorquens demonstrated that engineered strains could utilize this compound-derived metabolites to enhance butanol production. The researchers employed isotopic tracing techniques to analyze metabolic fluxes, revealing significant accumulation of crotonyl-CoA, a precursor for butanol synthesis .

Case Study 2: Pharmacological Screening

In another investigation, derivatives of this compound were screened for their activity against various biological targets. The results indicated that specific modifications to the cyclobutyl moiety led to enhanced binding affinities and selectivity towards targeted receptors involved in pain modulation .

Mécanisme D'action

The mechanism of action of (1-Aminocyclobutyl)methanol hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with target molecules, influencing their activity or function. The cyclobutane ring provides structural rigidity, which can affect the binding affinity and specificity of the compound.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues and Similarity Scores

The following table summarizes key structural analogues of (1-aminocyclobutyl)methanol hydrochloride, along with their similarity scores, CAS numbers, and molecular formulas:

| Compound Name | CAS Number | Similarity Score | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |

|---|---|---|---|---|---|

| This compound | 1392213-15-8 | — | C₅H₁₂ClNO | 137.61 | Reference compound (cyclobutane ring) |

| (1-Aminocyclopentyl)methanol hydrochloride | 814254-62-1 | 0.92 | C₆H₁₄ClNO | 151.64 | Cyclopentane ring (reduced ring strain) |

| (1-Aminocyclohexyl)methanol hydrochloride | 288161-81-9 | 0.92 | C₇H₁₆ClNO | 165.66 | Cyclohexane ring (no ring strain) |

| [1-(1-Aminoethyl)cyclopropyl]methanol hydrochloride | 1955553-73-7 | — | C₆H₁₄ClNO | 151.63 | Cyclopropane ring + ethylamine substituent |

| (1-(Aminomethyl)cyclopentyl)methanol hydrochloride | 1797333-92-6 | — | C₇H₁₆ClNO | 165.66 | Cyclopentane ring + aminomethyl branch |

Notes:

Physicochemical Properties and Spectral Data

Spectral Characterization

- This compound: LCMS: m/z = 344.2 [M+H]⁺ (derivative in cannabinoid modulator synthesis) . 1H-NMR: Distinct cyclobutane proton signals (δ ~2.27–2.47 ppm for ring protons; δ ~4.68 ppm for hydroxymethyl protons) .

- (1-Aminocyclopentyl)methanol hydrochloride: 1H-NMR: Cyclopentane protons resonate at δ ~1.24–1.95 ppm (lower chemical shift due to reduced strain) .

- Methoxamine hydrochloride (non-cyclic analogue): FTIR: C=O ester absorption at 1721 cm⁻¹; N–H stretch at 3021 cm⁻¹ .

Stability and Reactivity

- The cyclobutane ring in this compound introduces high ring strain, making it more reactive in nucleophilic substitutions compared to cyclopentane/cyclohexane analogues .

Pharmaceutical Relevance

- This compound: Key intermediate in cannabinoid receptor modulators (e.g., Arena Pharmaceuticals’ derivatives) .

- (1-Aminocyclohexyl)methanol hydrochloride: Used in peptidomimetics due to its conformational flexibility .

Activité Biologique

(1-Aminocyclobutyl)methanol hydrochloride is a compound of growing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, interactions with biological targets, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a cyclobutane ring with an amino group and a hydroxymethyl group. Its molecular formula is CHClN, and it has a molecular weight of approximately 135.59 g/mol. The cyclobutane structure contributes to its rigidity, which may influence its binding affinity to various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The amino group can form hydrogen bonds or ionic interactions, enhancing its binding capabilities. The cyclobutane ring's structural characteristics may also affect the compound's specificity and potency against various biological targets:

- Enzyme Modulation : It has been shown to interact with enzymes involved in critical metabolic pathways, potentially influencing their activity.

- Receptor Interaction : The compound may act as an agonist or antagonist at certain receptors, modulating signaling pathways relevant to various physiological processes.

Biological Activity Profile

Recent studies have highlighted several significant aspects of the biological activity of this compound:

- Anticancer Potential : Research indicates that this compound may exhibit anti-cancer properties by modulating pathways involved in tumor growth and survival. Specific studies suggest its efficacy in inhibiting cell proliferation in various cancer cell lines.

- Neuroactive Effects : Preliminary findings suggest that this compound could affect neurotransmitter systems, potentially leading to therapeutic applications in neurodegenerative diseases and mood disorders.

Table 1: Biological Activity Overview

| Activity | Description |

|---|---|

| Anticancer | Inhibits proliferation of cancer cell lines; potential for tumor suppression. |

| Neuroactive | Modulates neurotransmitter systems; potential applications in mood disorders. |

| Enzyme Interaction | Influences activity of key metabolic enzymes; potential metabolic regulation. |

Case Studies and Research Findings

- Anticancer Studies : A study investigating the effects of this compound on glioblastoma cells demonstrated significant inhibition of cell growth, suggesting its potential as an anti-cancer agent. The compound was found to induce apoptosis in these cells through modulation of apoptotic pathways .

- Neuropharmacological Research : In a model assessing the impact on monoamine transporters, this compound showed promising results in elevating extracellular levels of key neurotransmitters such as dopamine and serotonin. This effect suggests potential applications in treating depression and anxiety disorders.

- Mechanistic Insights : Detailed kinetic studies have shown that the compound competes with ATP for binding sites on specific kinases, indicating a mechanism by which it could exert regulatory effects on cellular signaling pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.